molecular formula C8H6Br2O B097053 3-Bromophenacyl bromide CAS No. 18523-22-3

3-Bromophenacyl bromide

Número de catálogo B097053
Número CAS: 18523-22-3
Peso molecular: 277.94 g/mol
Clave InChI: MZBXSQBQPJWECM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromophenacyl bromide is a versatile organic intermediate that plays a significant role in synthetic organic chemistry. It serves as a key precursor for the development of various biologically important heterocyclic compounds and other industrially important scaffolds . The compound is characterized by the presence of a bromine atom attached to the phenacyl group, which is a benzene ring bearing an acyl and a bromine substituent.

Synthesis Analysis

The synthesis of compounds related to 3-bromophenacyl bromide involves various innovative methods. For instance, the synthesis of cyclic carbonates from phenacyl bromide, CO2, and aldehyde is achieved through a three-component cyclization reaction in the presence of lithium diisopropylamide (LDA) under mild conditions . Additionally, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, a compound structurally related to phenacyl bromide, involves the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphonous dichloride, followed by reduction and quaternization .

Molecular Structure Analysis

The molecular structure of compounds derived from phenacyl bromide can be complex. For example, the crystal and molecular structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, a related compound, reveals a puckered four-membered ring with a dihedral angle of 34.0°. The substituents on the ring, including the phenyl group and bromo-substituent, exhibit cis and trans relations, respectively .

Chemical Reactions Analysis

Phenacyl bromide undergoes various chemical reactions that lead to the formation of diverse compounds. For instance, the dehalogenation of phenacyl bromide can yield 1,2-dibenzoylethane, with by-products such as 2,4-diphenylfuran and phenacyl chloride, depending on the metallic ions and complexing agents used . In another example, indium-mediated allylation reactions of phenacyl bromides in aqueous solution form homoallylic bromohydrins, which can be converted to allylic epoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromophenacyl bromide and its derivatives are influenced by their molecular structures. The presence of bromine atoms imparts reactivity towards nucleophilic substitution reactions, which is a key feature utilized in synthetic applications. The compounds often exhibit moderate to good yields and can be synthesized under relatively mild conditions, as seen in the synthesis of cyclic carbonates . The molecular structure, particularly the arrangement of substituents around the core ring structure, can significantly affect the physical properties such as melting points and solubility .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole

  • Summary of the Application: 3-Bromophenacyl bromide is used in the synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole . This compound is relevant to the preparation of organic electroluminescent device materials and is present in a variety of pharmaceutically interesting compounds .
  • Methods of Application or Experimental Procedures: The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole . The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
  • Results or Outcomes: The proposed 1-(3-bromophenacyl)-2-nitroimidazole intermediate could be isolated by reducing the reaction time and was shown to be a precursor of the imidazo[2,1-b]oxazole final product .

Application 2: Intermediate for Pharmaceutical and Organic Synthesis

  • Summary of the Application: 3-Bromophenacyl bromide is used as an intermediate in the synthesis of various pharmaceutical and organic compounds . An intermediate is a substance that is formed in the middle of a chemical reaction and is considered a stepping stone to the final product.
  • Results or Outcomes: The outcomes of these reactions would be the formation of a variety of pharmaceutical and organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process being carried out .

Application 3: Intermediate for Pharmaceutical and Organic Synthesis

  • Summary of the Application: 3-Bromophenacyl bromide is used as an intermediate in the synthesis of various pharmaceutical and organic compounds . An intermediate is a substance that is formed in the middle of a chemical reaction and is considered a stepping stone to the final product.
  • Results or Outcomes: The outcomes of these reactions would be the formation of a variety of pharmaceutical and organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process being carried out .

Safety And Hazards

3-Bromophenacyl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name

2-bromo-1-(3-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBXSQBQPJWECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334077
Record name 3-Bromophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenacyl bromide

CAS RN

18523-22-3
Record name 3-Bromophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3-bromophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 500-mL 3-necked round-bottom flask, was placed a solution of 1-(3-bromophenyl)ethanone (40 g, 202.02 mmol, 1.00 equiv) in acetic acid (200 mL). This was followed by the addition of a solution of Br2 (32 g, 200.00 mmol) in acetic acid (50 mL) dropwise with stirring at 60° C. The resulting solution was stirred for 3 h at 60° C. in an oil bath. The resulting mixture was concentrated under vacuum. The crude product was re-crystallized from petroleum ether:ethyl acetate in the ratio of 8:1. This resulted in 24 g (43%) of 2-bromo-1-(3-bromophenyl)ethanone as a yellow solid.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromophenacyl bromide
Reactant of Route 2
Reactant of Route 2
3-Bromophenacyl bromide
Reactant of Route 3
Reactant of Route 3
3-Bromophenacyl bromide
Reactant of Route 4
Reactant of Route 4
3-Bromophenacyl bromide
Reactant of Route 5
Reactant of Route 5
3-Bromophenacyl bromide
Reactant of Route 6
Reactant of Route 6
3-Bromophenacyl bromide

Citations

For This Compound
23
Citations
Á Cores, M Villacampa, JC Menéndez - Molbank, 2023 - mdpi.com
… The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3…
Number of citations: 0 www.mdpi.com
D Separovic, RV Dorman - Prostaglandins, leukotrienes and essential fatty …, 1993 - Elsevier
Mossy fiber nerve endings were isolated from rat hippocampi and used to determine the effects of receptor activation on the production of prostaglandin F 2α (PGF 2α ). Glutamate and …
Number of citations: 6 www.sciencedirect.com
L Matesic, JM Locke, JB Bremner, SG Pyne… - Bioorganic & medicinal …, 2008 - Elsevier
… This compound was prepared according to the method for 6a using 5,7-dibromoisatin 2 (305 mg, 1.00 mmol) and 3-bromophenacyl bromide (278 mg, 1.00 mmol) as starting materials. …
Number of citations: 110 www.sciencedirect.com
MA Ismail, R Brun, T Wenzler, FA Tanious… - Journal of Medicinal …, 2004 - ACS Publications
… The same procedure described for 9a was used, employing 3-bromophenacyl bromide instead of 4-bromophenacyl bromide. Yield 64%, mp 205−206.5 C. H NMR (DMSO-d 6 ); δ 7.43−…
Number of citations: 142 pubs.acs.org
G Leclerc, JC Bizec, N Bieth… - Journal of Medicinal …, 1980 - ACS Publications
… A solution of 29.4 g (0.1 mol) of 4-hydroxy-3-bromophenacyl bromide (27) and 14 g (0.1 mol) of hexamethylenetetramine in 400 mL of CHC13 was stirred at 50 C for 30 min. The …
Number of citations: 25 pubs.acs.org
G Roman, JZ Vlahakis, D Vukomanovic… - …, 2010 - Wiley Online Library
Previous studies by our research group have been concerned with the design of selective inhibitors of heme oxygenases (HO‐1 and HO‐2). The majority of these were based on a four‐…
PK Gong, BE Blough, LE Brieaddy… - Journal of medicinal …, 2007 - ACS Publications
Synthetic methods were developed for the synthesis of the 3β-(4-substituted phenyl)-2β-[5-(substituted phenyl)thiazol-2-yl]tropanes (4a−s). The compounds were evaluated for their …
Number of citations: 20 pubs.acs.org
PJA Davies, MP Murtaugh - Molecular and cellular biochemistry, 1984 - Springer
… that have been reported to inhibit irreversibly a2M endocytosis are blocked diazoxonorvaline (BDONV), a-bromo-4 hydroxynitro-acetophenone (BHNA), ]3-bromophenacyl bromide, …
Number of citations: 39 link.springer.com
M Ceylan, MB Guerdere, Y Budak, C Kazaz… - Synthesis, 2004 - thieme-connect.com
… 2-Bromo-1-phenyl-ethanone (1a), 2-bromo-4′-chloroacetophenone (1c), 3-bromophenacyl bromide (1e), 4-bromophenacyl bromide (1f), 2-bromo-2′-methoxyacetophenone (1g), 2-…
Number of citations: 18 www.thieme-connect.com
H Yoshida, JE Turner, WE Bolch… - Radiation …, 1992 - meridian.allenpress.com
The product yields in X-irradiated aqueous solutions of glycylglycine (0.05 M and 1.0 M) were measured under deoxygenated conditions. Comparison was made between the results …
Number of citations: 6 meridian.allenpress.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.